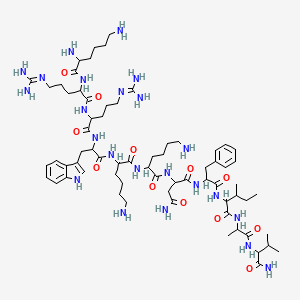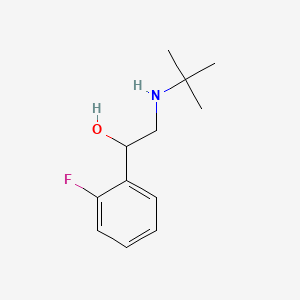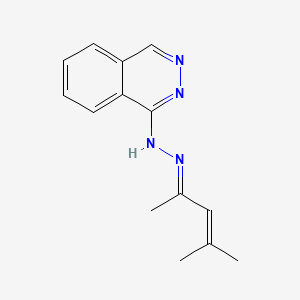
1(2H)-Phthalazinone, (1,3-dimethyl-2-butenylidene)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Budralazine is a vasodilator, which means it helps to widen blood vessels. This compound is primarily used as an antihypertensive agent to manage high blood pressure. Its chemical formula is C14H16N4 , and it has a molar mass of 240.310 g·mol−1 .
Preparation Methods
Budralazine can be synthesized through various chemical routes. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, which is then reacted with 4-methylpent-3-en-2-one to yield budralazine . The industrial production methods typically involve similar steps but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Budralazine undergoes several types of chemical reactions, including:
Oxidation: Budralazine can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: Budralazine can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Budralazine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of vasodilators and their interactions with other chemicals.
Biology: Budralazine is used in research to understand its effects on cellular processes and its potential therapeutic benefits.
Industry: Budralazine is used in the pharmaceutical industry to develop antihypertensive medications.
Mechanism of Action
Budralazine exerts its effects by directly relaxing the smooth muscles of blood vessels, leading to vasodilation. This action reduces the resistance in the blood vessels, thereby lowering blood pressure. The exact molecular mechanism involves the inhibition of calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells . This inhibition prevents the contraction of these muscles, leading to relaxation and dilation of the blood vessels.
Comparison with Similar Compounds
Budralazine is similar to other vasodilators like hydralazine. Both compounds belong to the phthalazine class and share a similar mechanism of action. budralazine is unique in its specific molecular structure, which gives it distinct pharmacological properties. Other similar compounds include:
Hydralazine: Another vasodilator used to treat hypertension.
Minoxidil: A vasodilator that is also used to treat hair loss.
Diazoxide: Used to treat acute hypertension and hypoglycemia.
Budralazine’s uniqueness lies in its specific molecular interactions and its effectiveness in managing hypertension with fewer side effects compared to some other vasodilators .
Properties
IUPAC Name |
N-[(E)-4-methylpent-3-en-2-ylideneamino]phthalazin-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-10(2)8-11(3)16-18-14-13-7-5-4-6-12(13)9-15-17-14/h4-9H,1-3H3,(H,17,18)/b16-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGFCLJXYFXXIJ-LFIBNONCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C/C(=N/NC1=NN=CC2=CC=CC=C21)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
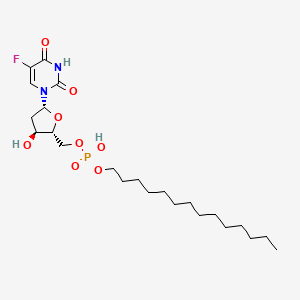
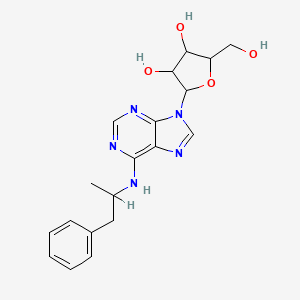
![sodium;5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy(tetradecoxy)phosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-olate](/img/structure/B10784406.png)
![[3,6,13-Trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784412.png)
![Methyl 6-[2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B10784420.png)
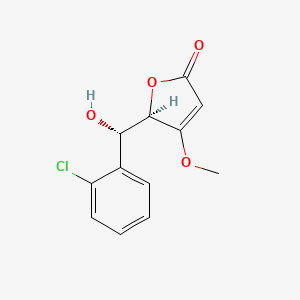
![2'-Deoxy-5-fluoro-5'-O-[hydroxy(tetradecyloxy)phosphoryl]uridine](/img/structure/B10784439.png)
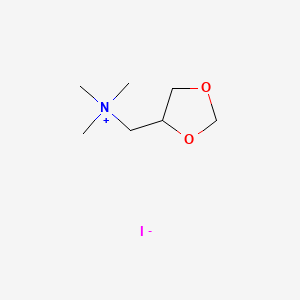
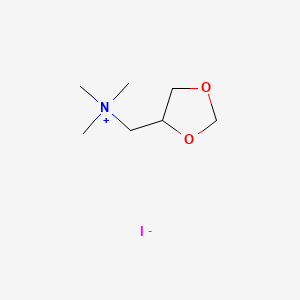
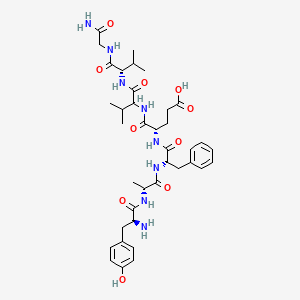
![N2-[1-[methyl-(phenylmethyl)amino]-3-(2-naphthalenyl)-1-oxopropan-2-yl]-N1-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B10784458.png)
